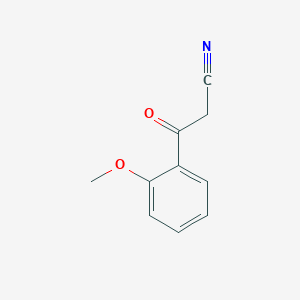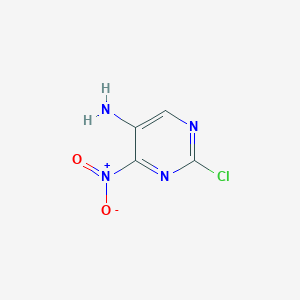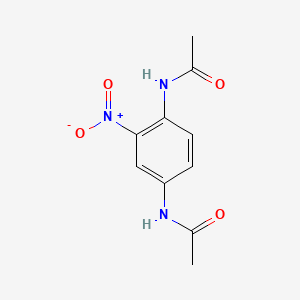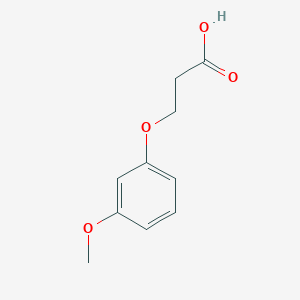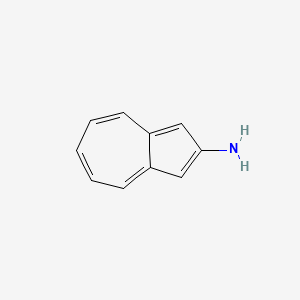
Azulen-2-amine
Vue d'ensemble
Description
Azulen-2-amine, also known as 2-Aminoazulene, is a chemical compound with the molecular formula C10H9N . It has a molecular weight of 143.19 . The compound is characterized by its unique structure, which includes a seven-membered and a five-membered ring .
Synthesis Analysis
Azulen-2-amine can be synthesized through various methods. One approach involves the reaction of azulen-2-amine with oxalyl dichloride, which provides azuleno[2,1-b]pyrrole-2,3-dione. This compound, after condensation with isatoic anhydrides, affords azuleno[1’,2’:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione in high yield . Another method involves the [8+2] cycloaddition of 2H-cycloheptafuran-2-ones with silyl enol ethers .Molecular Structure Analysis
The structure of Azulen-2-amine is unique due to its fused 5- and 7-membered ring systems . The introduction of diarylamino groups at the 2- and 6-positions of azulene was found to invert the order of the orbital energy levels, resulting in a substantial increase in absorbance in the visible region .Chemical Reactions Analysis
Azulen-2-amine can undergo various chemical reactions. For instance, it can react with oxalyl dichloride to produce azuleno[2,1-b]pyrrole-2,3-dione . Additionally, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture .Physical And Chemical Properties Analysis
Azulen-2-amine has a melting point of 93-94℃ and a boiling point of 307℃. It has a density of 1.137 and a flash point of 157℃ . The compound exhibits quite interesting and unique optical and physical properties .Applications De Recherche Scientifique
Synthesis and Derivatives
Azulen-2-amine, a derivative of azulene, has been extensively studied in the field of organic synthesis. Researchers have explored various methods for synthesizing 2-aminoazulene derivatives. For example, Yokoyama et al. (2003) achieved the synthesis of 2-aminoazulenes by reacting 2-bromoazulene with several amines via palladium-catalyzed amination (Yokoyama et al., 2003). Additionally, Kurokawa and Anderson (1983) synthesized azulene analogs of biologically active amines, demonstrating the potential for creating derivatives with biological activity (Kurokawa & Anderson, 1983).
Biochemical Applications
In biochemical research, azulene derivatives have shown promise. For instance, Kurokawa and Anderson (1983) also found that some azulene derivatives were active in vitro in inhibiting enzymes like prostaglandin 15-hydroxydehydrogenase and cyclic AMP-phosphodiesterase, which indicates potential pharmacological uses (Kurokawa & Anderson, 1983).
Material Science Applications
In material science, azulene derivatives have been explored for their unique electronic and photophysical properties. Ito et al. (2005) studied the amphoteric redox behavior of azulene-substituted aromatic amines, which could be useful in developing new materials for electronics or photonics (Ito et al., 2005).
Environmental Applications
Azulene derivatives have also found applications in environmental science. Abdel Moamen et al. (2019) investigated the use of a novel azulene-based scavenger for the removal of ions like Cs+ and Sr2+ from aqueous systems, highlighting its potential in decontamination and environmental cleanup (Abdel Moamen et al., 2019).
Orientations Futures
Azulene and its derivatives, including Azulen-2-amine, continue to attract the attention of researchers due to their unique properties and potential applications in various fields such as pharmaceuticals, organic electronics, solar cells, and non-linear optics . The synthesis of Azulen-2-amine and its derivatives is an active area of research, with new synthetic methods, reactivity, and physical properties continuing to be discovered .
Propriétés
IUPAC Name |
azulen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBMMUQJIMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412776 | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azulen-2-amine | |
CAS RN |
50472-20-3 | |
| Record name | 2-Azulenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50472-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azulen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



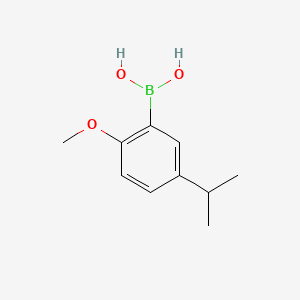
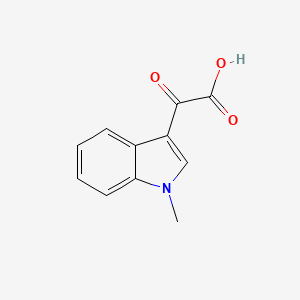
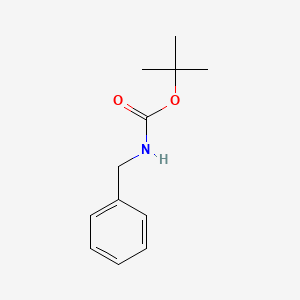
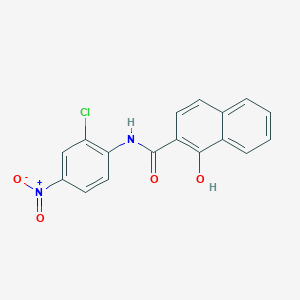

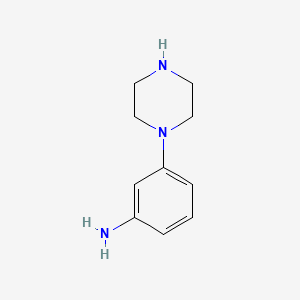

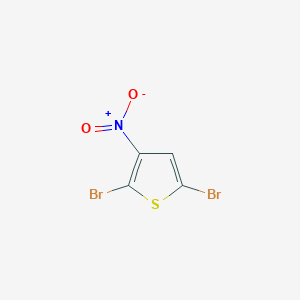
![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)
